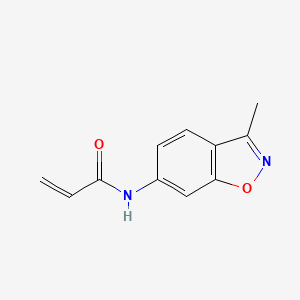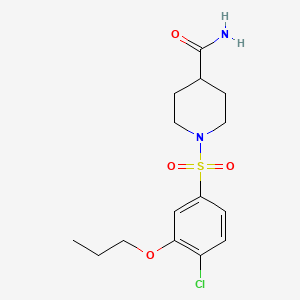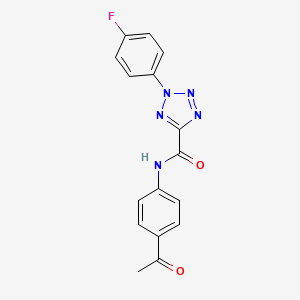
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” are not detailed in the sources I found .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Approaches : A variety of synthetic routes have been explored for creating compounds with structural similarities to N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. These methods aim at developing novel compounds with potential biological activities. For instance, the synthesis and characterization of thiophene, thiazolyl-thiophene, and thienopyridine derivatives have demonstrated the versatility of synthetic chemistry in creating compounds with specific structural features and potential biological activities (Atta & Abdel‐Latif, 2021).
Structural Characterization : Detailed structural analysis using techniques such as IR, NMR, and mass spectrometry is crucial for confirming the identity and purity of synthesized compounds. For example, the crystal structure, Hirshfeld surface analysis, and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided in-depth insights into the molecular geometry and electronic properties of such compounds (Polo-Cuadrado et al., 2021).
Anticancer Activity
Cytotoxic Evaluation : The exploration of novel compounds for anticancer activity is a significant area of research. For instance, the evaluation of pyrazole-1-carboxamide analogues for cytotoxicity against breast cancer cell lines has shed light on the potential therapeutic applications of these compounds (Ahsan et al., 2018). Such studies are crucial for identifying promising candidates for further development into anticancer agents.
Optical and Fluorescence Properties
Fluorescence Switches : The development of fluorescent materials based on compounds with tetraphenylethene derivatives highlights the potential application in chemical sensing and environmental monitoring. These materials exhibit reversible fluorescence switching in response to different stimuli, which can be leveraged for designing advanced sensing devices (Wang et al., 2015).
pH Sensors : Compounds exhibiting aggregation-induced emission (AIE) characteristics have been studied for their potential as fluorescent pH sensors. Their ability to switch emission states upon protonation and deprotonation makes them valuable tools for pH monitoring in various environments (Yang et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10(23)11-2-6-13(7-3-11)18-16(24)15-19-21-22(20-15)14-8-4-12(17)5-9-14/h2-9H,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFQPHMLMGSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)
![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)
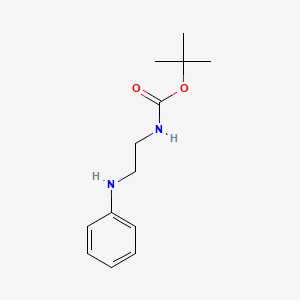
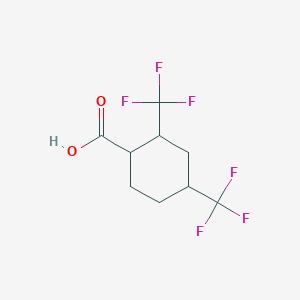
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)
![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)

